molecular formula C7H9N3O3Si B14701518 Butyl(triisocyanato)silane CAS No. 18251-13-3

Butyl(triisocyanato)silane

Cat. No.: B14701518
CAS No.: 18251-13-3
M. Wt: 211.25 g/mol
InChI Key: OIFKIAJONVYURL-UHFFFAOYSA-N
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Description

Butyl(triisocyanato)silane is an organosilicon compound characterized by a butyl group and three isocyanato (-NCO) functional groups bonded to a central silicon atom. Its molecular formula is C₄H₉Si(NCO)₃, and it is primarily utilized as a coupling agent or crosslinker in polymers, adhesives, and coatings. The isocyanato groups enable high reactivity with hydroxyl (-OH) or amine (-NH₂) groups, facilitating covalent bonding between organic and inorganic materials . This compound is notable for its role in enhancing interfacial adhesion, mechanical strength, and thermal stability in composite systems .

Properties

CAS No.

18251-13-3

Molecular Formula

C7H9N3O3Si

Molecular Weight

211.25 g/mol

IUPAC Name

butyl(triisocyanato)silane

InChI

InChI=1S/C7H9N3O3Si/c1-2-3-4-14(8-5-11,9-6-12)10-7-13/h2-4H2,1H3

InChI Key

OIFKIAJONVYURL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](N=C=O)(N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(triisocyanato)silane typically involves the reaction of butylsilane with a source of isocyanate groups. One common method is the reaction of butylsilane with phosgene and ammonia to introduce the isocyanate groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where butylsilane is reacted with phosgene and ammonia. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl(triisocyanato)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and carbon dioxide.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the air.

    Condensation: Catalyzed by acids or bases.

    Addition Reactions: Amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Silanols and carbon dioxide.

    Condensation: Siloxane bonds.

    Addition Reactions: Ureas and urethanes.

Scientific Research Applications

Butyl(triisocyanato)silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.

    Medicine: Utilized in the development of drug delivery systems and medical coatings.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Butyl(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of strong covalent bonds. This reactivity is harnessed in various applications to create durable and stable materials. The silicon atom in the compound also plays a crucial role in enhancing the adhesion and compatibility of the compound with different substrates.

Comparison with Similar Compounds

Functional Group Reactivity

Butyl(triisocyanato)silane’s triisocyanato groups distinguish it from other silanes with single or alternative functional groups. Below is a comparative analysis:

Compound Functional Groups Reactivity Applications
This compound 3 isocyanato (-NCO) High reactivity with hydroxyl/amine groups; forms polyurea/polyurethane networks via crosslinking Coatings, adhesives, elastomers requiring rapid curing and high bond strength
Trimethylsilyl isocyanate 1 isocyanato (-NCO) Moderate reactivity; limited crosslinking capacity Synthesis of silylated intermediates in organic chemistry
TESPT (Bis(triethoxysilylpropyl)tetrasulfide) 4 ethoxy (-OCH₂CH₃) + tetrasulfide Hydrolyzes to silanol (-Si-OH), forming Si-O-metal bonds; sulfur enables rubber vulcanization Tire treads, self-healing rubber composites
KH-550 (γ-Aminopropyltriethoxysilane) 3 ethoxy + 1 amine (-NH₂) Dual reactivity: ethoxy groups bind to inorganic surfaces; amine bonds with polymers Fiber-reinforced plastics, epoxy composites

Mechanical and Thermal Properties

  • This compound : Enhances tensile modulus and abrasion resistance in rubber composites by forming dense crosslinked networks. Thermal stability is superior to ethoxy-based silanes due to strong Si-N bonds .
  • TESPT : Improves self-healing in butyl rubber/epoxidized natural rubber blends via tetrasulfide-induced reversible bonds. Thermal conductivity of fillers (e.g., CNT/CB) further enhances healing efficiency .
  • KH-550 : Increases interfacial adhesion in natural fiber composites by 20–30% compared to untreated fibers, but requires hydroxylated substrates for optimal performance .

Hydrolysis and Shelf Life

  • This compound hydrolyzes in moisture to form silanol intermediates, which condense into siloxane networks. However, its shelf life is shorter than ethoxy silanes (e.g., TESPT) due to rapid isocyanato reactivity .
  • Ethoxy-based silanes (e.g., TESPT, KH-550) exhibit controlled hydrolysis, making them suitable for prolonged storage but requiring catalysts (e.g., acids) for activation .

Adhesive and Coating Performance

This compound outperforms ethoxy silanes in polyurethane coatings due to faster curing kinetics. In epoxy resins, it increases crosslink density by 15–20%, improving corrosion resistance and flexibility . Comparatively, TESPT-modified rubber composites achieve 80% self-healing efficiency after 24 hours at 60°C, attributed to filler-assisted thermal conductivity .

Limitations

  • Substrate Dependency: Like most silanes, this compound requires hydroxylated surfaces for bonding, limiting its use on non-polar substrates .
  • Handling Risks : Isocyanato groups pose inhalation hazards, necessitating stringent safety protocols similar to Trimethylsilyl isocyanate .

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